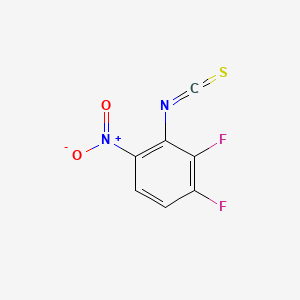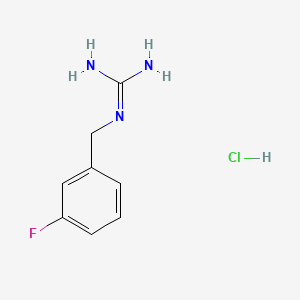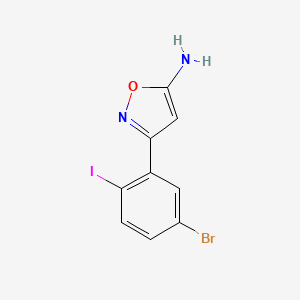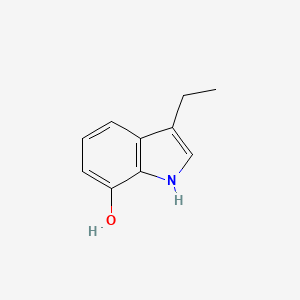![molecular formula C12H15N3O2 B13698425 (7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate](/img/structure/B13698425.png)
(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate is a compound belonging to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrrolopyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings, and a pivalate ester group.
Méthodes De Préparation
The synthesis of (7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of dimethyl malonate as a starting material. The process includes the formation of an intermediate aldehyde, which is then cyclized to form the pyrrolopyrimidine core. The final step involves the esterification of the pyrrolopyrimidine with pivalic acid to form the pivalate ester .
Analyse Des Réactions Chimiques
(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of (7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate involves its interaction with specific molecular targets. For example, it has been shown to inhibit p21-activated kinase 4 (PAK4), a protein kinase involved in various cellular processes such as cell growth and apoptosis. The compound binds to the active site of PAK4, preventing its activation and subsequent signaling pathways .
Comparaison Avec Des Composés Similaires
(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate can be compared with other pyrrolopyrimidine derivatives, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is used as a building block for the synthesis of various pharmaceuticals.
7H-Pyrrolo[2,3-d]pyrimidin-4-ol: Known for its use in medicinal chemistry and as a precursor for more complex molecules
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H15N3O2 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
pyrrolo[2,3-d]pyrimidin-7-ylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)11(16)17-8-15-5-4-9-6-13-7-14-10(9)15/h4-7H,8H2,1-3H3 |
Clé InChI |
LVKIESAXKFCFDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCN1C=CC2=CN=CN=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


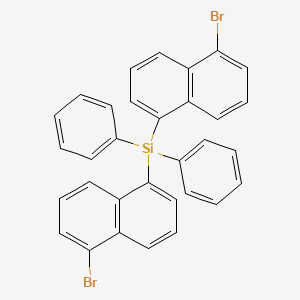
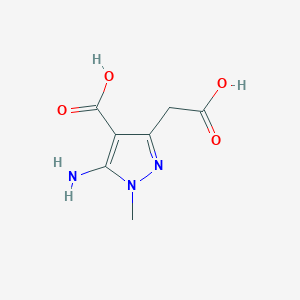
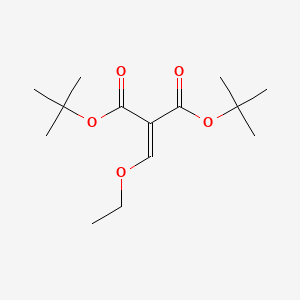
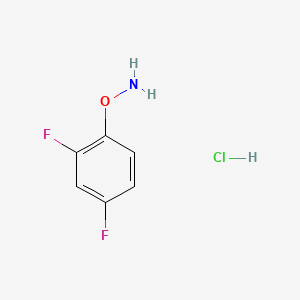
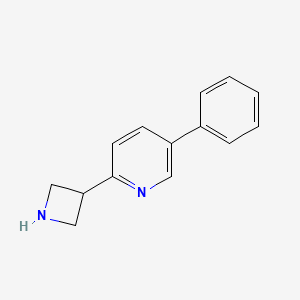
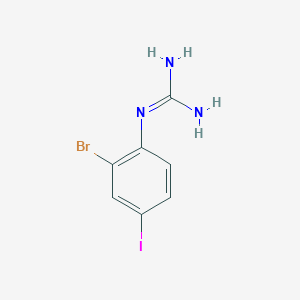
![(S)-4-Azaspiro[2.4]heptan-5-ylmethanol](/img/structure/B13698383.png)
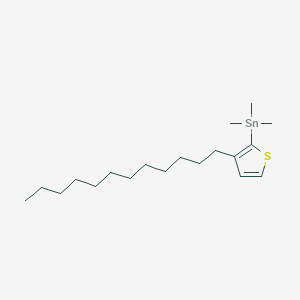
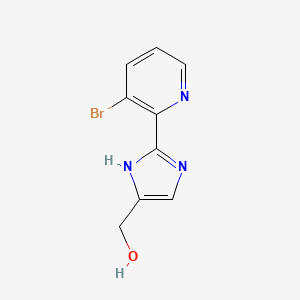
![5-Amino-3-[3-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13698406.png)
